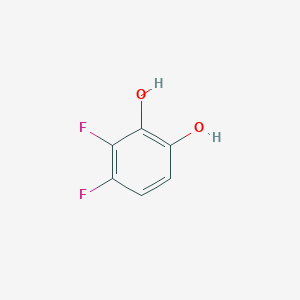
3,4-Difluorobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorobenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H4F2O2 and its molecular weight is 146.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis : 3,4-Difluorobenzene-1,2-diol serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions such as oxidation and substitution reactions. For instance, it can be oxidized to form difluoroquinones or reduced to yield difluorohydroquinones.
- Fluorine Chemistry Studies : The presence of fluorine atoms in this compound makes it significant for studying fluorine chemistry. Fluorinated compounds often exhibit distinct physical and chemical properties due to the electronegativity of fluorine.
Biology
- Biologically Active Analog Development : Researchers utilize this compound to develop fluorinated analogs of biologically active molecules. These analogs can help elucidate the role of fluorine in biological systems and improve the understanding of molecular interactions within biological pathways .
- Enzyme Inhibitors : The compound has potential applications in drug development as a scaffold for designing enzyme inhibitors. Its ability to interact with enzymatic targets may lead to the development of novel therapeutic agents.
Medicine
- Pharmaceutical Applications : Recent studies have indicated that derivatives of this compound can be effective in treating conditions such as autoimmune hepatitis. For example, compounds incorporating this moiety have shown promise in reducing hepatocyte damage and inflammatory responses associated with autoimmune diseases .
- Drug Discovery : The compound's structural features make it an ideal candidate for drug discovery efforts aimed at developing new pharmaceuticals with enhanced efficacy and safety profiles.
Case Study 1: Drug Development
A recent study explored the application of this compound in developing a new class of enzyme inhibitors targeting specific pathways involved in autoimmune hepatitis. The results demonstrated that compounds based on this structure could effectively reduce inflammatory markers and protect liver cells from damage .
| Compound | Target Disease | Mechanism | Outcome |
|---|---|---|---|
| This compound derivative | Autoimmune Hepatitis | Inhibition of inflammatory pathways | Reduced hepatocyte damage |
Case Study 2: Fluorinated Analog Synthesis
In another research project focusing on synthesizing fluorinated analogs for biological studies, this compound was used as a precursor to create various derivatives. These derivatives were tested for their biological activity against several enzymes and receptors involved in metabolic processes .
| Derivative | Biological Target | Activity Level |
|---|---|---|
| Fluoroanalog A | Enzyme X | High |
| Fluoroanalog B | Receptor Y | Moderate |
Eigenschaften
CAS-Nummer |
147300-07-0 |
|---|---|
Molekularformel |
C6H4F2O2 |
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
3,4-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
InChI-Schlüssel |
HLXWLHRCFGKDNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)O)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1O)O)F)F |
Synonyme |
1,2-Benzenediol,3,4-difluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















